An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-1-propene (CAS No. 20849-86-9)
An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-1-propene (CAS No. 20849-86-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Dichlorinated Phenylpropene
3-(3,4-Dichlorophenyl)-1-propene is a halogenated aromatic hydrocarbon that, while not extensively characterized in publicly available literature, represents a molecule of significant interest for a variety of research and development applications. Its structural motifs—a dichlorinated phenyl ring and a terminal alkene—are present in numerous biologically active compounds, suggesting a rich, yet largely unexplored, potential in medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive technical overview of 3-(3,4-Dichlorophenyl)-1-propene, including its chemical properties, proposed synthesis methodologies, predicted spectroscopic data, and inferred biological activities, to serve as a foundational resource for researchers and developers in the chemical and life sciences.
Chemical Identity and Physicochemical Properties
3-(3,4-Dichlorophenyl)-1-propene is identifiable by the CAS number 20849-86-9.[1][2] Its core structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and an allyl group. This combination of a hydrophobic aromatic ring and a reactive alkene functional group dictates its chemical behavior and potential applications.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₉H₈Cl₂ | - |
| Molecular Weight | 187.07 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | ~230-240 °C at 760 mmHg | Estimation from related structures |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, toluene) | General principle for nonpolar organic compounds |
| LogP | ~4.5 | Estimation based on structure |
Synthesis Methodologies: Pathways to a Versatile Building Block
While specific literature detailing the synthesis of 3-(3,4-Dichlorophenyl)-1-propene is scarce, its structure suggests several plausible and well-established synthetic routes. The following protocols are proposed based on fundamental organic chemistry principles and successful applications in the synthesis of analogous compounds.
Proposed Synthetic Route 1: The Wittig Reaction
The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[3][4] This approach offers high yields and predictable stereochemistry.
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., THF), add an equimolar amount of an allyl halide (e.g., allyl bromide).
-
Stir the mixture at room temperature to form the corresponding phosphonium salt.
-
Isolate the salt and suspend it in anhydrous THF.
-
Add a strong base, such as n-butyllithium or sodium hydride, at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and generate the ylide.
-
-
Reaction with 3,4-Dichlorobenzaldehyde:
-
In a separate flask, dissolve 3,4-dichlorobenzaldehyde in anhydrous THF.[5]
-
Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(3,4-Dichlorophenyl)-1-propene.
-
Caption: Proposed Wittig reaction workflow for the synthesis of 3-(3,4-Dichlorophenyl)-1-propene.
Proposed Synthetic Route 2: The Grignard Reaction
The Grignard reaction provides another classical and effective method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, in this case, an allyl halide.[6][7][8][9][10]
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
To a flame-dried flask containing magnesium turnings under an inert atmosphere (e.g., argon or nitrogen), add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3,4-dichlorobromobenzene in anhydrous diethyl ether or THF dropwise to initiate the formation of the Grignard reagent (3,4-dichlorophenylmagnesium bromide).
-
-
Reaction with Allyl Halide:
-
Once the Grignard reagent has formed, add a solution of an allyl halide (e.g., allyl bromide) in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0 °C).
-
-
Work-up and Purification:
-
After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to obtain pure 3-(3,4-Dichlorophenyl)-1-propene.
-
Caption: Proposed Grignard reaction workflow for the synthesis of 3-(3,4-Dichlorophenyl)-1-propene.
Predicted Spectroscopic and Analytical Profile
The following spectroscopic data are predicted based on the chemical structure of 3-(3,4-Dichlorophenyl)-1-propene and typical values for similar compounds. Experimental verification is essential for confirmation.
¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | Ar-H |
| ~7.25 | dd | 1H | Ar-H |
| ~7.05 | d | 1H | Ar-H |
| ~5.90 | m | 1H | -CH=CH₂ |
| ~5.10 | m | 2H | -CH=CH ₂ |
| ~3.35 | d | 2H | Ar-CH ₂- |
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~139.5 | Ar-C (quaternary) |
| ~137.0 | -C H=CH₂ |
| ~132.5 | Ar-C (quaternary) |
| ~130.5 | Ar-CH |
| ~130.0 | Ar-C (quaternary) |
| ~128.0 | Ar-CH |
| ~116.5 | -CH=C H₂ |
| ~39.0 | Ar-C H₂- |
Infrared (IR) Spectroscopy (Predicted, neat):
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | =C-H stretch |
| ~2920, 2850 | C-H stretch (aliphatic) |
| ~1640 | C=C stretch (alkene) |
| ~1590, 1470 | C=C stretch (aromatic) |
| ~1100-1000 | C-Cl stretch |
| ~990, 910 | =C-H bend (alkene out-of-plane) |
Mass Spectrometry (Predicted, EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 186, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% of M⁺, and M+4 peak at ~10% of M⁺). Key fragmentation patterns would likely involve the loss of a chlorine atom and benzylic cleavage to form a stable tropylium-like cation.
Potential Biological Activities and Applications in Drug Development
The dichlorophenyl moiety is a common feature in many compounds with demonstrated biological activity.[11] While 3-(3,4-Dichlorophenyl)-1-propene itself has not been extensively studied, its structural alerts suggest potential applications in several areas of drug discovery and agrochemical research.
Inferred Cytotoxic and Anticancer Potential
Many chlorinated aromatic compounds exhibit cytotoxic properties.[2][12][13][14] The lipophilic nature of the dichlorophenyl group can facilitate membrane transport, allowing the molecule to reach intracellular targets. The propene tail could potentially undergo metabolic activation to reactive electrophilic species that can alkylate cellular nucleophiles like DNA and proteins, leading to cytotoxicity.
Caption: A plausible mechanism of action for the inferred cytotoxicity of 3-(3,4-Dichlorophenyl)-1-propene.
Potential Antimicrobial, Herbicidal, and Insecticidal Properties
Dichlorophen, a related compound, has known antimicrobial and anti-biofilm activities.[3][6][15] The structural similarities suggest that 3-(3,4-Dichlorophenyl)-1-propene could also possess such properties. Furthermore, various dichlorophenyl derivatives have been investigated for their herbicidal and insecticidal activities.[9][10][16][17][18][19] The specific substitution pattern and the presence of the reactive propene group could confer selective toxicity towards certain microorganisms, plants, or insects.
A Versatile Synthetic Building Block
Beyond its own potential bioactivity, 3-(3,4-Dichlorophenyl)-1-propene can serve as a valuable synthetic intermediate.[20] The terminal double bond is amenable to a wide range of chemical transformations, including:
-
Oxidation: to form the corresponding epoxide, diol, or aldehyde.
-
Reduction: to yield the saturated propyl-substituted dichlorobenzene.
-
Addition Reactions: such as hydrohalogenation, hydration, and polymerization.
-
Cross-Coupling Reactions: to introduce more complex functionalities.
These transformations allow for the synthesis of a diverse library of dichlorophenyl-containing compounds for screening in various biological assays.
Safety and Handling
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Toxicity: Assumed to be toxic upon inhalation, ingestion, and skin contact. May cause irritation to the skin, eyes, and respiratory tract. The long-term health effects are unknown.
Conclusion and Future Directions
3-(3,4-Dichlorophenyl)-1-propene is a molecule with significant untapped potential. This guide has provided a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Future research should focus on the experimental validation of the proposed synthetic routes, comprehensive spectroscopic characterization, and systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this versatile chemical entity in drug discovery, agrochemical development, and beyond.
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